

Structural Analysis of Ethyl 2-amino-1H-pyrrole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-amino-1H-pyrrole-3-carboxylate*

Cat. No.: B011761

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-1H-pyrrole-3-carboxylate is a heterocyclic organic compound belonging to the pyrrole class, a core structure in many biologically active molecules. Its potential as a scaffold in medicinal chemistry, particularly in the development of novel therapeutics, has garnered significant interest. This technical guide provides an in-depth structural analysis of **Ethyl 2-amino-1H-pyrrole-3-carboxylate**, including its physicochemical properties, spectroscopic data, a plausible synthetic route, and its established biological mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of pyrrole-based compounds.

Physicochemical Properties

The fundamental physicochemical properties of **Ethyl 2-amino-1H-pyrrole-3-carboxylate** are summarized in the table below. These properties are crucial for its handling, formulation, and in silico modeling.

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂	PubChem[1]
Molecular Weight	154.17 g/mol	PubChem[1]
IUPAC Name	ethyl 2-amino-1H-pyrrole-3-carboxylate	PubChem[1]
CAS Number	108290-86-4	PubChem[1]
SMILES	CCOC(=O)C1=C(NC=C1)N	PubChem[1]
Appearance	Solid (predicted)	CymitQuimica[2]
Purity	Typically >95% (commercially available)	CymitQuimica[2]

Spectroscopic Analysis

Spectroscopic analysis is essential for the structural elucidation and confirmation of synthesized **Ethyl 2-amino-1H-pyrrole-3-carboxylate**. While specific experimental spectra for this exact compound are not widely published, the following table outlines the expected characteristic signals based on the analysis of closely related pyrrole derivatives.[3][4][5]

Spectroscopic Technique	Expected Data
¹ H NMR	Ethyl group: Triplet (3H, ~1.3 ppm, $J \approx 7$ Hz, $-\text{CH}_3$), Quartet (2H, ~4.2 ppm, $J \approx 7$ Hz, $-\text{OCH}_2-$). Pyrrole ring: Two coupled doublets or multiplets for the C4-H and C5-H protons (in the range of 6-7 ppm). Amino group: Broad singlet for the $-\text{NH}_2$ protons (variable chemical shift, typically 4-6 ppm). NH proton: Broad singlet for the pyrrole N-H proton (variable, often > 8 ppm).
¹³ C NMR	Ethyl group: ~14 ppm ($-\text{CH}_3$), ~60 ppm ($-\text{OCH}_2-$). Pyrrole ring: Signals for the five carbon atoms of the pyrrole ring (typically in the range of 100-140 ppm). The C2 and C3 carbons bearing the amino and carboxylate groups, respectively, would show distinct chemical shifts. Carbonyl group: Signal for the ester carbonyl carbon (~165-170 ppm).
Infrared (IR) Spectroscopy	N-H stretching: Two bands for the primary amine ($-\text{NH}_2$) around 3300-3500 cm^{-1} and a broader band for the pyrrole N-H. C=O stretching: Strong absorption band for the ester carbonyl group around 1680-1720 cm^{-1} . C=C and C-N stretching: Multiple bands in the fingerprint region (1400-1600 cm^{-1}) corresponding to the pyrrole ring vibrations.
Mass Spectrometry (MS)	Molecular Ion Peak (M^+): A prominent peak at $m/z = 154$, corresponding to the molecular weight of the compound. Fragmentation Pattern: Characteristic fragments resulting from the loss of the ethoxy group ($-\text{OC}_2\text{H}_5$), the entire ester group ($-\text{COOC}_2\text{H}_5$), and other fragmentation pathways of the pyrrole ring.

Experimental Protocols

Synthesis of Ethyl 2-amino-1H-pyrrole-3-carboxylate

A plausible and efficient method for the synthesis of **Ethyl 2-amino-1H-pyrrole-3-carboxylate** is through a variation of the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes that can be adapted for pyrrole synthesis.^{[6][7][8][9][10]} An alternative approach would be the Paal-Knorr pyrrole synthesis. The following outlines a conceptual experimental protocol.

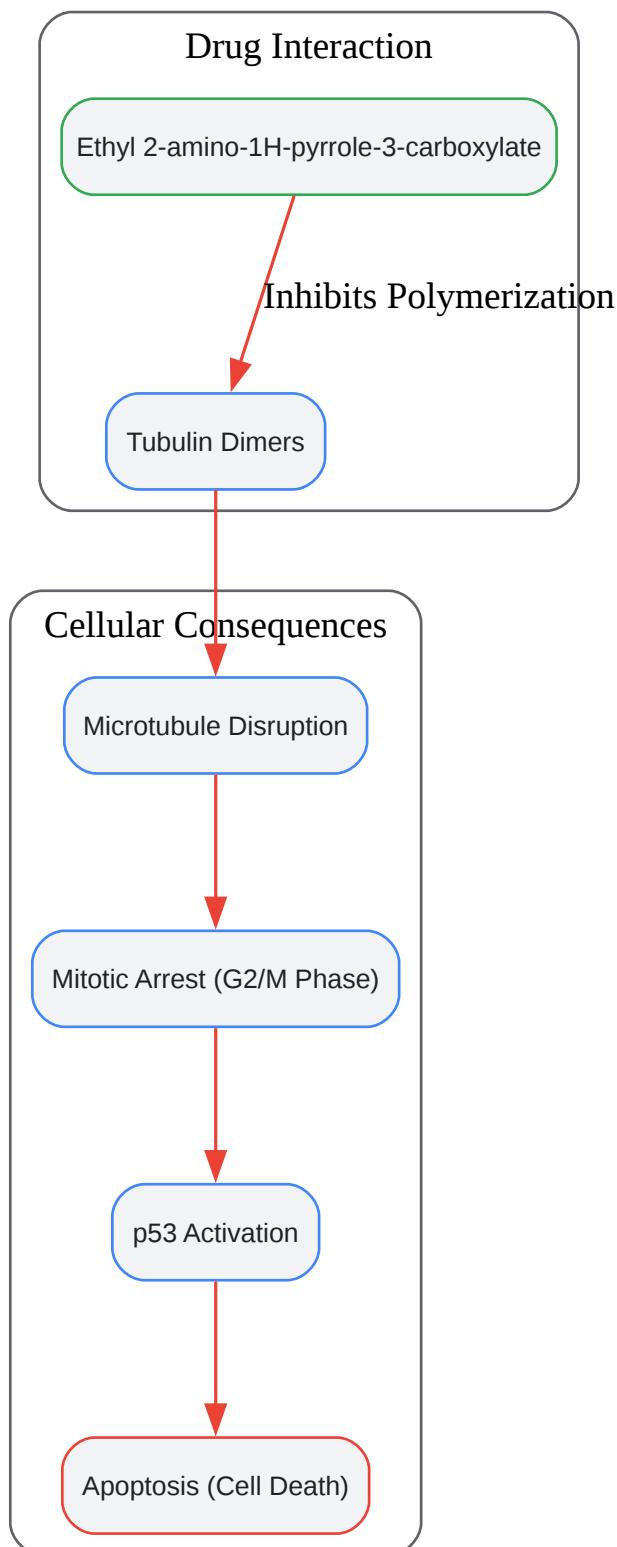
Reaction Scheme: A potential retrosynthetic analysis suggests the reaction between ethyl cyanoacetate and a suitable 1,4-dicarbonyl equivalent or a related precursor. A more direct synthetic approach could involve the reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with an amino group donor.


Illustrative Experimental Protocol (Conceptual):

- **Reaction Setup:** To a solution of ethyl cyanoacetate (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide, add a base like sodium ethoxide or piperidine (catalytic amount).
- **Addition of Reagents:** To this mixture, add an appropriate α -halo-ketone or a related electrophile (1 equivalent) that will form the pyrrole ring backbone.
- **Reaction Conditions:** The reaction mixture is typically stirred at room temperature or heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
- **Characterization:** The structure of the purified **Ethyl 2-amino-1H-pyrrole-3-carboxylate** is confirmed by spectroscopic methods (^1H NMR, ^{13}C NMR, IR, and MS) as detailed in the previous section.

Biological Activity and Signaling Pathway

Ethyl 2-amino-1H-pyrrole-3-carboxylate and its derivatives have been identified as potent inhibitors of tubulin polymerization. This inhibition disrupts the formation of microtubules, which are essential components of the cytoskeleton and are crucial for cell division, particularly the formation of the mitotic spindle.


The workflow for the synthesis and characterization of **Ethyl 2-amino-1H-pyrrole-3-carboxylate** can be visualized as follows:

[Click to download full resolution via product page](#)

Experimental Workflow for Synthesis and Characterization.

The inhibition of tubulin polymerization leads to a cascade of cellular events, ultimately resulting in cell cycle arrest and apoptosis. The key signaling pathway initiated by this compound is depicted below.

[Click to download full resolution via product page](#)

*Signaling Pathway of **Ethyl 2-amino-1H-pyrrole-3-carboxylate**.*

Conclusion

Ethyl 2-amino-1H-pyrrole-3-carboxylate represents a valuable scaffold for the development of novel therapeutic agents, particularly anticancer drugs, owing to its ability to inhibit tubulin polymerization. This guide has provided a comprehensive overview of its structural and physicochemical properties, along with a predictive spectroscopic analysis and a conceptual synthetic protocol. The elucidation of its mechanism of action, leading to mitotic arrest and apoptosis via the p53 signaling pathway, offers a clear rationale for its further investigation and derivatization in drug discovery programs. The presented data and diagrams serve as a foundational resource for researchers in the field, facilitating the advancement of pyrrole-based medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-amino-1H-pyrrole-3-carboxylate | C7H10N2O2 | CID 12111022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-amino-1H-pyrrole-3-carboxylate | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Structural Analysis of Ethyl 2-amino-1H-pyrrole-3-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b011761#ethyl-2-amino-1h-pyrrole-3-carboxylate-structural-analysis\]](https://www.benchchem.com/product/b011761#ethyl-2-amino-1h-pyrrole-3-carboxylate-structural-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com